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Abstract

BI-4924 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate
dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.
This pathway is upregulated in certain cancers, making PHGDH an attractive target for
therapeutic intervention. This technical guide provides a comprehensive overview of the
discovery and preclinical development of BI-4924, including its mechanism of action, in vitro
activity, and physicochemical properties. Detailed experimental protocols for key assays are
provided to enable researchers to further investigate this compound and its biological effects.

Introduction

The de novo serine biosynthesis pathway plays a crucial role in providing the metabolic
precursors for the synthesis of proteins, nucleotides, and lipids, which are essential for cancer
cell proliferation.[1] 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first committed
step in this pathway, the NAD+-dependent oxidation of 3-phosphoglycerate to 3-
phosphohydroxypyruvate.[2] In certain malignancies, such as triple-negative breast cancer and
melanoma, the PHGDH gene is amplified, leading to increased enzyme expression and a
dependency on this pathway for survival.[2] This has positioned PHGDH as a promising target
for the development of novel anti-cancer therapies.
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BI-4924 emerged from a fragment-based screening and subsequent structure-based drug
design effort as a highly potent and selective inhibitor of PHGDH.[3][4] It acts as a competitive
inhibitor with respect to the cofactor nicotinamide adenine dinucleotide (NADH/NAD+).[5] For
cellular studies, a cell-permeable ester prodrug, BI-4916, has been developed to facilitate
intracellular enrichment of BI-4924.[2] A structurally related but inactive compound, BI-5583, is
available as a negative control for in-cell assays.[2]

Mechanism of Action

BI-4924 exerts its inhibitory effect by competing with the cofactor NAD+ for binding to the
active site of PHGDH.[5] This prevents the oxidation of 3-phosphoglycerate, thereby blocking
the initial and rate-limiting step of the de novo serine biosynthesis pathway. The inhibition of
this pathway leads to a depletion of intracellular serine and downstream metabolites, ultimately
impacting cancer cell proliferation and survival, particularly in PHGDH-dependent cancer cells.

Below is a diagram illustrating the serine biosynthesis pathway and the point of inhibition by BI-
4924.
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Figure 1: Serine Biosynthesis Pathway and BI-4924 Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for BI-4924 and its related

compounds.

Table 1: In Vitro Activity
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Compound Target Assay IC50 (nM) SPR (nM)
NAD+ high

Bl-4924 PHGDH 26
assay (250 pMm)

13C-Serine

_ 2,200

Synthesis (72 h)

BI-5583

(Negative PHGDH PHGDH SPR 28,400

Control)

Data sourced from Boehringer Ingelheim opnMe portal.[2]

Table 2: Physicochemical and DMPK Properties of Bl-

4924
Parameter Value
Molecular Weight (Da, free base) 499.4
logD @ pH 11 0.62
Solubility @ pH 7 (ug/mL) 59
Caco-2 Permeability AB @ pH 7.4 (10=% cm/s) 0.21
Caco-2 Efflux Ratio 10.8
Microsomal Stability (human/mouse/rat) (% QH) <24 /<24 /<23
Hepatocyte Stability (mouse) (% QH) 32
Plasma Protein Binding (mouse) (%) 99.6

CYP Inhibition (IC50, uM)

>50 for 3A4, 2C9, 2C19, 2D6; 31 for 2C8

Data sourced from Boehringer Ingelheim opnMe portal.[2]

Experimental Protocols
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Detailed experimental protocols are critical for the replication and extension of scientific
findings. The following are representative protocols for key assays used in the characterization
of BI-4924, based on standard methodologies in the field.

PHGDH Enzymatic Assay (NAD+ High Assay)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Workflow:
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Figure 2: PHGDH Enzymatic Assay Workflow.
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Methodology:
e Reagent Preparation:
o Assay Buffer: 50 mM Tris-HCI (pH 8.0), 1 mM EDTA, 1 mM MgCl.

o Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 3-phosphoglycerate
(final concentration 100 uM), NAD+ (final concentration 250 uM), diaphorase (final
concentration 0.1 U/mL), and resazurin (final concentration 10 uM).

e Compound Preparation:
o Prepare a 10 mM stock solution of BI-4924 in DMSO.

o Perform serial dilutions in DMSO to generate a range of concentrations for IC50
determination.

e Assay Procedure:

o

Add 1 pL of diluted BI-4924 or DMSO (vehicle control) to the wells of a 384-well plate.

[¢]

Add 20 pL of PHGDH enzyme solution (e.g., 5 nM final concentration) in assay buffer to
each well.

[¢]

Incubate for 15 minutes at room temperature.

[e]

Initiate the reaction by adding 20 uL of the Substrate/Cofactor Mix.

» Data Acquisition and Analysis:

o

Immediately measure the fluorescence increase (ExXEm = 544/590 nm) at 1-minute
intervals for 30 minutes using a plate reader.

o

Calculate the reaction rates from the linear portion of the kinetic curves.

[¢]

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a four-parameter logistic equation to determine the IC50 value.
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Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the binding kinetics and affinity of BI-4924 to PHGDH.
Methodology:
e Immobilization of PHGDH:

o Use a CM5 sensor chip (or equivalent).

o Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

o Inject purified PHGDH protein in a low ionic strength buffer (e.g., 10 mM sodium acetate,
pH 5.0) to achieve covalent immobilization via amine coupling.

o Deactivate any remaining active esters with ethanolamine.
e Binding Analysis:
o Prepare a series of dilutions of BI-4924 in a suitable running buffer (e.g., HBS-EP+).

o Inject the BI-4924 solutions over the immobilized PHGDH surface and a reference flow
cell.

o Monitor the association and dissociation phases.
o Data Analysis:
o Subtract the reference flow cell data from the active flow cell data.

o Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine
the association rate constant (ka), dissociation rate constant (kd), and the equilibrium
dissociation constant (KD).

Cellular *C-Serine Synthesis Assay

This assay quantifies the ability of BI-4924 to inhibit de novo serine synthesis in cells.

Workflow:
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Figure 3: Cellular Serine Synthesis Assay Workflow.

Methodology:

e Cell Culture and Treatment:

o Plate PHGDH-dependent cancer cells (e.g., MDA-MB-468) in 6-well plates and allow them
to adhere overnight.
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o Treat the cells with a range of concentrations of the prodrug BI-4916 for 24-72 hours.

o Stable Isotope Labeling:

o Replace the culture medium with a medium containing U-13C-glucose and continue the
incubation for 4-8 hours.

» Metabolite Extraction:
o Aspirate the medium and wash the cells with ice-cold saline.
o Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
o Scrape the cells and collect the extract. Centrifuge to pellet cell debris.

e LC-MS/MS Analysis:

o Analyze the supernatant containing the polar metabolites by liquid chromatography-mass
spectrometry (LC-MS/MS).

o Monitor the mass transitions for unlabeled (M+0) and labeled (M+3) serine.
o Data Analysis:
o Calculate the fraction of labeled serine as [M+3 / (M+0 + M+3)].

o Plot the inhibition of serine synthesis against the concentration of BI-4916 to determine the
cellular 1C50.

Development Status and Future Directions

The available data position BI-4924 as a valuable research tool for investigating the role of
PHGDH and the serine biosynthesis pathway in cancer and other diseases. Its high potency
and selectivity, along with the availability of a prodrug and a negative control, make it a well-
characterized chemical probe.

Currently, there is no publicly available information on the in vivo efficacy or pharmacokinetic
properties of BI-4924 in animal models, nor any indication of its advancement into clinical trials.
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Future research should focus on evaluating the therapeutic potential of BI-4924 or its analogs
in preclinical cancer models to assess their efficacy, safety, and pharmacokinetic profiles. Such
studies will be crucial in determining the translational potential of targeting PHGDH with this
chemical series.

Conclusion

BI-4924 is a potent and selective inhibitor of PHGDH that has been instrumental in elucidating
the cellular consequences of blocking de novo serine biosynthesis. This technical guide
provides a summary of its discovery, mechanism of action, and key preclinical data, along with
detailed experimental protocols to facilitate its use in further research. The continued
investigation of BI-4924 and similar compounds holds promise for the development of novel
therapeutic strategies for cancers dependent on the serine biosynthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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